1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone
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Overview
Description
1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone is an organic compound with the molecular formula C8H6F3NO2. It is characterized by the presence of a pyridine ring substituted with a hydroxy group and a trifluoromethyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
The synthesis of 1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone typically involves the following steps:
Starting Material: The synthesis often begins with 2-chloro-6-(trifluoromethyl)pyridine.
Hydroxylation: The chlorine atom is replaced by a hydroxy group through a nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include ketones, alcohols, amines, and substituted pyridines.
Scientific Research Applications
1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone can be compared with other similar compounds:
Properties
Molecular Formula |
C8H6F3NO2 |
---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
4-acetyl-6-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H6F3NO2/c1-4(13)5-2-6(8(9,10)11)12-7(14)3-5/h2-3H,1H3,(H,12,14) |
InChI Key |
WBKNGUUTNULKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)NC(=C1)C(F)(F)F |
Origin of Product |
United States |
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